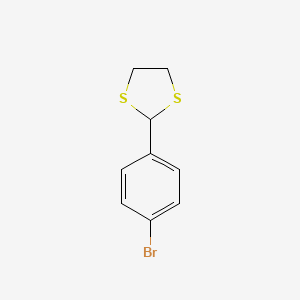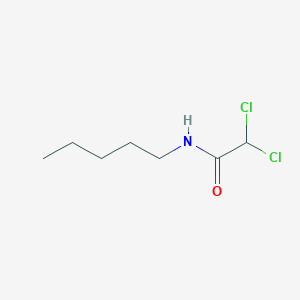
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidinedione core substituted with a bromobutyl and dimethyl groups.
Métodos De Preparación
The synthesis of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione typically involves the reaction of a piperidinedione derivative with a bromobutyl reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group may play a role in binding to these targets, while the piperidinedione core can influence the overall activity of the compound. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione can be compared with other similar compounds, such as:
2,6-Piperidinedione, 1-(4-chlorobutyl)-4,4-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
2,6-Piperidinedione, 1-(4-iodobutyl)-4,4-dimethyl-: Similar structure but with an iodine atom instead of bromine.
2,6-Piperidinedione, 1-(4-methylbutyl)-4,4-dimethyl-: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
84951-42-8 |
|---|---|
Fórmula molecular |
C11H18BrNO2 |
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2)7-9(14)13(10(15)8-11)6-4-3-5-12/h3-8H2,1-2H3 |
Clave InChI |
QQCSGYBVHXFEFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCBr)C |
SMILES canónico |
CC1(CC(=O)N(C(=O)C1)CCCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B1660794.png)
![Methyl 3-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1660796.png)



![2-Furancarboxylic acid, 5,5'-[methylenebis(oxymethylene)]bis-](/img/structure/B1660802.png)

![6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B1660804.png)




